1-Benzyloxycarbonylazetidine-2-carboxylic acid

Conformational analysis Peptide backbone engineering X-ray crystallography

Procure 1-Benzyloxycarbonylazetidine-2-carboxylic acid (Z-Aze-OH) for precise conformational control in peptides. Its azetidine ring's flatter geometry (11° buckle vs. proline's ~29°) alters backbone dihedrals for non-cytotoxic SAR profiling and protease inhibitor synthesis. Sourced for FXIa inhibitor programs and peptidomimetic design. Critical for orthogonal deprotection strategies.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 174740-81-9
Cat. No. B182166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxycarbonylazetidine-2-carboxylic acid
CAS174740-81-9
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
InChIKeyIUWBMOQXJOJWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyloxycarbonylazetidine-2-carboxylic Acid (CAS 174740-81-9): A Cbz-Protected Azetidine-2-carboxylic Acid for Peptide Engineering and Medicinal Chemistry Applications


1-Benzyloxycarbonylazetidine-2-carboxylic acid (CAS 174740-81-9), also referred to as 1-Cbz-azetidine-2-carboxylic acid or Z-Aze-OH, is a benzyloxycarbonyl (Cbz)-protected derivative of the non-proteinogenic cyclic amino acid azetidine-2-carboxylic acid [1]. With a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol , this building block combines the unique conformational constraints of the four-membered azetidine ring with the standard Cbz protecting group that enables orthogonal deprotection strategies in solid-phase peptide synthesis [2]. The compound serves as a key intermediate in the construction of conformationally restricted peptides and peptidomimetics, where the azetidine scaffold functions as a proline homolog with distinct backbone geometry and ring puckering properties [3].

Why 1-Benzyloxycarbonylazetidine-2-carboxylic Acid (CAS 174740-81-9) Cannot Be Replaced by Other Proline Analogs in Conformation-Sensitive Applications


Ring-size variation among cyclic α-amino acids produces fundamentally different conformational outcomes that cannot be compensated for by adjusting other synthetic parameters. Computational and experimental studies demonstrate that the four-membered azetidine ring exhibits a reduced puckering amplitude compared to proline (five-membered) and piperidine-2-carboxylic acid (six-membered), with the puckering order established as Pip > Pro > Aze [1]. This translates to distinct C‘–N imide bond lengths, N–Cα bond angles, and cis-trans isomerization energetics that propagate to the tertiary structure of resulting peptides [2]. Consequently, substituting Z-Aze-OH with Z-Pro-OH or Z-Pip-OH in a peptide sequence alters backbone dihedral angles (φ, ψ) and hydrogen-bonding networks in ways that cannot be reversed by sequence modification, making empirical substitution a high-risk strategy for applications where conformational precision governs binding affinity or biological activity [3].

Quantitative Differential Evidence for 1-Benzyloxycarbonylazetidine-2-carboxylic Acid (CAS 174740-81-9) Versus Comparator Building Blocks


Ring Puckering Amplitude: Azetidine Scaffold Exhibits 11° Buckling Versus 29° for Proline

X-ray crystallographic analysis of L-azetidine-2-carboxylic acid reveals the four-membered ring is buckled by 11° from planarity [1]. This puckering amplitude is substantially lower than that observed for proline (five-membered ring), and comparative analysis of N-acetylated homologs confirms the distinctly different conformations across four-, five-, and six-membered ring systems, reflecting differences in Bayer strain, n→π* interaction energetics, and allylic strain [2]. The reduced puckering of the azetidine ring produces a flatter ring geometry that alters the spatial positioning of the α-carboxylate group relative to the distal ring carbon compared to proline [1].

Conformational analysis Peptide backbone engineering X-ray crystallography

Differential Cytotoxicity: Azetidine-Containing Cyclic Octapeptide Shows Zero Cytotoxicity Versus Proline Analog's Strong Activity

In a systematic head-to-head comparison of cyclic octapeptide ascidiacyclamide (ASC) analogues where oxazoline residues were replaced with ring-size variant amino acids, [Aze]ASC (containing azetidine-2-carboxylic acid) exhibited no cytotoxicity, whereas [Pro]ASC (proline-containing) and [Pip]ASC (piperidine-2-carboxylic acid-containing) displayed strong cytotoxic activity [1]. All four analogues—[Pro]ASC, [Aze]ASC, [Pip]ASC, and [ΔPro]ASC—adopted distinct crystal and solution conformations characterized by X-ray diffraction, ¹H NMR, and CD spectroscopy [1].

Cytotoxicity profiling Cyclic peptide SAR Anticancer peptide engineering

Stereochemical Integrity: Chiral Resolution Versus Racemic Mixture Procurement Options

1-Benzyloxycarbonylazetidine-2-carboxylic acid is commercially available both as the racemic mixture (CAS 174740-81-9) and as enantiomerically pure stereoisomers: (S)-enantiomer (CAS 25654-52-8) and (R)-enantiomer (CAS 25654-51-7) . Procurement of the racemic compound versus a defined enantiomer represents a critical decision point: the racemate offers cost advantages for initial screening or achiral applications, while defined stereoisomers enable stereochemically controlled incorporation into peptides where chirality determines bioactivity [1]. The (S)-enantiomer is specifically utilized as an intermediate in the synthesis of mugineic acid derivatives , whereas the (R)-enantiomer is synthesized via established routes with reported yields of 74% from (2R,2S)-azetidine-2-carboxylic acid .

Enantioselective synthesis Chiral building blocks Peptide stereochemistry

Conformational Axiality Gradient: Azetidine Exhibits Intermediate NHMe Axial Orientation Between Proline and Piperidine

Ab initio HF and density functional calculations on Ac-Aze-NHMe (azetidine dipeptide), Ac-Pro-NHMe (proline dipeptide), and Ac-Pip-NHMe (piperidine dipeptide) reveal a systematic gradient in the axiality of the NHMe group across the ring-size series [1]. On going from Pro to Aze to Pip, the axial orientation tendency becomes progressively stronger, a trend attributed to the reduction of steric hindrance between 1,2-substituted acetyl and NHMe groups as ring size decreases [1]. Additionally, the cis population and rotational barriers for the imide bond increase with solvent polarity for both Aze and Pip dipeptides, mirroring the behavior observed for the Pro dipeptide but with distinct energetic profiles [1].

Computational chemistry Peptide backbone conformation DFT calculations

Research and Industrial Application Scenarios Where 1-Benzyloxycarbonylazetidine-2-carboxylic Acid (CAS 174740-81-9) Provides Verifiable Advantages


Conformationally Constrained Peptide Engineering Requiring Reduced Ring Puckering

For peptide engineering applications where proline substitution is intended to alter backbone geometry, 1-benzyloxycarbonylazetidine-2-carboxylic acid introduces a flatter ring system with only 11° buckling versus proline's ~29° [1]. This reduced puckering translates to altered backbone dihedral angles and hydrogen-bonding networks, as demonstrated in the crystal structures of N-acetylated ring-size analogs where the four-membered ring produces distinctly different supramolecular architectures from five- and six-membered homologs [2]. Procurement of this compound is indicated when computational modeling or experimental SAR data suggest that a flatter ring geometry would optimize target engagement without the full conformational flexibility introduced by proline.

Structure-Activity Relationship Studies of Cyclic Peptide Cytotoxicity

In cyclic peptide drug discovery programs where cytotoxicity is a key SAR parameter, 1-benzyloxycarbonylazetidine-2-carboxylic acid offers a defined tool for probing the relationship between ring puckering and biological activity. Head-to-head comparison of ascidiacyclamide analogues shows that [Aze]ASC is non-cytotoxic while both [Pro]ASC and [Pip]ASC display strong cytotoxicity, with activity correlating to prolyl ring puckering amplitude rather than backbone conformation [3]. This makes the azetidine building block particularly valuable as a negative-control scaffold or for developing peptides where cytotoxic off-target effects must be eliminated while maintaining other structural features.

Enantioselective Peptide Synthesis Requiring Defined Stereochemistry

For peptide synthesis programs where stereochemical integrity determines biological activity, the commercial availability of enantiopure (S)- and (R)-1-benzyloxycarbonylazetidine-2-carboxylic acid (CAS 25654-52-8 and 25654-51-7, respectively) alongside the racemate (CAS 174740-81-9) enables staged procurement strategies . The (S)-enantiomer has established utility as an intermediate in mugineic acid analog synthesis, a phytosiderophore scaffold with iron-chelating properties . The 74% synthetic yield documented for (R)-enantiomer production via benzyloxycarbonyl chloride coupling provides a benchmark for in-house synthesis scalability assessments .

Factor XIa Inhibitor Scaffold Development

The azetidine-2-carboxylic acid scaffold serves as a core structural element in potent, covalent factor XIa (fXIa) inhibitors, as exemplified by the clinical-stage compound EP-7041 (FXIa-IN-1), which features an azetidine-2-carboxylic acid moiety as the central pharmacophore . While 1-benzyloxycarbonylazetidine-2-carboxylic acid itself is a protected building block rather than a bioactive molecule, it enables synthetic access to azetidine-2-carboxylic acid-containing peptidomimetics for protease inhibitor programs, where the conformational constraints of the four-membered ring contribute to inhibitor potency and selectivity .

Quote Request

Request a Quote for 1-Benzyloxycarbonylazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.